molecular formula C11H16OS B13272920 2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde

2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13272920
M. Wt: 196.31 g/mol
InChI Key: QNEOTWAJNMJNHM-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₆OS It is characterized by a thiolane ring attached to a cyclopentene moiety and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopent-1-en-1-ylmethyl bromide with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopent-1-en-1-ylmethyl)cycloheptane-1-carbaldehyde
  • Diethyl 2-cyclopenten-1-ylmalonate
  • Cyclopent-1-en-1-ylmethyl benzene

Uniqueness

2-(Cyclopent-1-en-1-ylmethyl)thiolane-2-carbaldehyde is unique due to the presence of both a thiolane ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and exploration of new chemical and biological properties.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(cyclopenten-1-ylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C11H16OS/c12-9-11(6-3-7-13-11)8-10-4-1-2-5-10/h4,9H,1-3,5-8H2

InChI Key

QNEOTWAJNMJNHM-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC2(CCCS2)C=O

Origin of Product

United States

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